molecular formula C13H15ClN2O2 B1421387 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide CAS No. 1221723-26-7

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B1421387
CAS No.: 1221723-26-7
M. Wt: 266.72 g/mol
InChI Key: UYWHOLBFYDFNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Compounds and Inhibitors

  • Synthesis of Heterocyclic Compounds

    Research has focused on synthesizing a variety of heterocyclic compounds involving structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide. These compounds were tested for their activities against enzymes like lipoxygenase (Aziz-ur-Rehman et al., 2016).

  • Antimicrobial and Cytotoxic Activities

    New thiazole derivatives, including structures related to this compound, were synthesized and assessed for their antimicrobial and cytotoxic activities, showing significant potential (Dawbaa et al., 2021).

Solubility and Material Studies

  • Solubility in Solvent Mixtures

    The solubility of similar propanamide compounds in various solvent mixtures was studied, providing insights into their physical properties and potential applications in different formulations (Pascual et al., 2017).

  • Non-Linear Optical Material

    N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to this compound, was explored for its potential as an organic electro-optic and non-linear optical material, indicating diverse application possibilities in the field of optics (Prabhu & Rao, 2000).

Binding Affinity and Molecular Interactions

  • Melatonin Receptor Binding

    Research on substituted phenylalkyl amides, closely related to this compound, aimed to investigate the binding site of the melatonin receptor, suggesting implications for the development of therapeutic agents (Garratt et al., 1996).

  • Molecular Docking for COVID-19 Protease

    A detailed quantum chemical analysis, including molecular docking, of a similar compound, 2-chloro-N-(p-tolyl)propanamide, indicated its potential as a medicinal inhibitor for COVID-19, showcasing the versatility of these compounds in drug discovery (Pandey et al., 2020).

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHOLBFYDFNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 6
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.